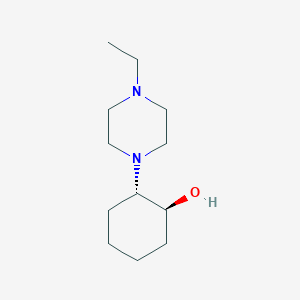
(S)-2-(Adamantan-1-yl)-2-aminoethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Adamantan-1-yl)-2-aminoethanol is a chiral compound featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its rigidity and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Adamantan-1-yl)-2-aminoethanol typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a hydrocarbon with a diamond-like structure.
Functionalization: Adamantane is functionalized to introduce an amino group. This can be achieved through various methods, such as nitration followed by reduction or direct amination.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as:
Catalytic Hydrogenation: Using a catalyst to hydrogenate a precursor compound.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-(Adamantan-1-yl)-2-aminoethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions may involve the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.
科学的研究の応用
(S)-2-(Adamantan-1-yl)-2-aminoethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Its rigid structure makes it useful in the development of novel materials with enhanced stability and performance.
Biological Studies: It is employed in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
作用機序
The mechanism of action of (S)-2-(Adamantan-1-yl)-2-aminoethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity and selectivity. The aminoethanol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
1-Adamantanamine: Similar in structure but lacks the hydroxyl group.
2-Adamantanone: Contains a ketone group instead of an aminoethanol group.
Adamantane-1-carboxylic acid: Features a carboxylic acid group instead of an aminoethanol group.
Uniqueness
(S)-2-(Adamantan-1-yl)-2-aminoethanol is unique due to its combination of the adamantane moiety with a chiral aminoethanol group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where both rigidity and chirality are important.
特性
分子式 |
C12H21NO |
|---|---|
分子量 |
195.30 g/mol |
IUPAC名 |
(2S)-2-(1-adamantyl)-2-aminoethanol |
InChI |
InChI=1S/C12H21NO/c13-11(7-14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m1/s1 |
InChIキー |
HBUUJKSRVMGCEK-LTMLNTECSA-N |
異性体SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](CO)N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)
![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)

![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)

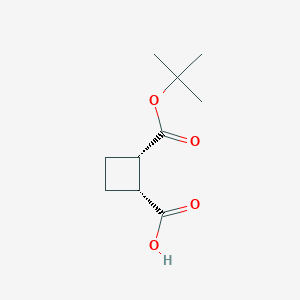
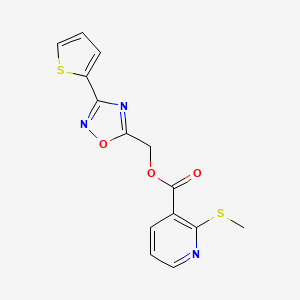
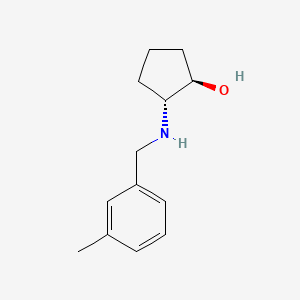
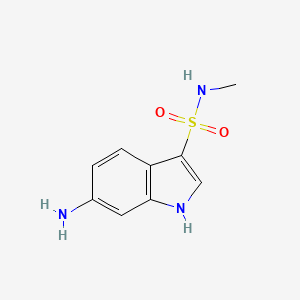
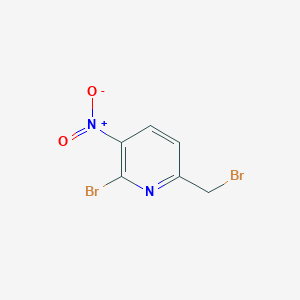

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)

